1-Cyclohexyl-3,4-dihydroisoquinoline
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Overview
Description
1-Cyclohexyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives Isoquinolines are a significant group of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . Another method includes the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bischler-Napieralski reaction remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Enantioselective reduction can produce chiral tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or trifluoromethanesulfonic anhydride (Tf₂O) are commonly used.
Reduction: Chiral hydride reducing agents or hydrogenation with a chiral catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Chiral tetrahydroisoquinoline derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1-Cyclohexyl-3,4-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and neuroprotective properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohexyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities and applications in medicinal chemistry.
N-Aryl-3,4-dihydroisoquinoline Carbothioamide: Studied for its potential as a urease inhibitor.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Investigated for its anticancer properties.
Properties
CAS No. |
65071-52-5 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-cyclohexyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H19N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h4-6,9,13H,1-3,7-8,10-11H2 |
InChI Key |
WZCWRMABWXPISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
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